molecular formula C23H23F3N2O4 B15150870 N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B15150870
M. Wt: 448.4 g/mol
InChI Key: WUYOECAJFJFUFC-UHFFFAOYSA-N
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Description

The compound N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (molecular formula: C₂₃H₂₃F₃N₂O₄, molecular weight: 448.43 g/mol) is an acrylamide derivative characterized by two key structural motifs:

  • Trifluoromethyl-substituted indole moiety: A 2-(trifluoromethyl)indol-1-yl group linked via an ethyl chain to the acrylamide nitrogen.
  • Trimethoxyphenyl group: A 3,4,5-trimethoxyphenyl substituent attached to the α-carbon of the acrylamide.

Properties

Molecular Formula

C23H23F3N2O4

Molecular Weight

448.4 g/mol

IUPAC Name

N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H23F3N2O4/c1-30-18-12-15(13-19(31-2)22(18)32-3)8-9-21(29)27-10-11-28-17-7-5-4-6-16(17)14-20(28)23(24,25)26/h4-9,12-14H,10-11H2,1-3H3,(H,27,29)

InChI Key

WUYOECAJFJFUFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of (E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Acrylamide: The indole derivative is then coupled with an acrylamide derivative through a palladium-catalyzed cross-coupling reaction, forming the desired product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit tubulin polymerization, preventing cell division and leading to cell death. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound’s structural analogs primarily differ in substitutions on the indole ring, acrylamide backbone, or phenyl group. Below is a comparative analysis of its closest analogs:

TG4-155
  • IUPAC Name : (E)-N-[2-(2-Methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
  • Molecular Formula : C₂₄H₂₇N₃O₄
  • Molecular Weight : 445.49 g/mol
  • Key Differences: Indole substitution: Methyl group at the 2-position of indole instead of trifluoromethyl.
N-[2-(1H-Indol-3-yl)ethyl]-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
  • Molecular Formula : C₂₆H₂₂FN₃O
  • Key Differences :
    • Backbone : Propanamide instead of acrylamide.
    • Substituents : Fluoro-biphenyl group replaces the trimethoxyphenyl moiety.
    • Activity : Synthesized via amide coupling but lacks reported biological data .
N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide
  • Molecular Formula : C₂₁H₂₂N₂O₂
  • Key Differences: Indole substitution: Methoxy group at the 6-position of indole. Backbone: Propanamide with a simple phenyl group. Activity: No explicit activity reported, though similar compounds show anti-inflammatory or antitumor effects .

Key Observations :

  • The trifluoromethyl group in TG6-10-1 may enhance receptor binding affinity compared to methyl-substituted TG4-155 due to increased electronegativity and steric effects.
  • Quinazolinone derivatives (e.g., compound C in ) exhibit potent antitumor activity, suggesting that the trimethoxyphenyl-acrylamide scaffold is versatile for diverse targets .
  • Anti-inflammatory activity in compound 2 () highlights the role of phenolic and methoxy groups in modulating inflammation pathways .

Structural-Activity Relationship (SAR) Insights

Indole Substitutions: Trifluoromethyl (TG6-10-1): Enhances metabolic stability and receptor binding via hydrophobic interactions.

Acrylamide vs. Propanamide Backbone :

  • The α,β-unsaturated ketone in acrylamides may facilitate covalent binding to cysteine residues in target proteins, a feature absent in propanamides.

Trimethoxyphenyl Group :

  • The 3,4,5-trimethoxy configuration is critical for tubulin polymerization inhibition in combretastatin analogs () and kinase modulation in EGFR inhibitors () .

Biological Activity

N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23F3N2O4C_{23}H_{23}F_3N_2O_4 with a molecular weight of approximately 448.435 g/mol. The structure features an indole moiety substituted with a trifluoromethyl group and a prop-2-enamide backbone connected to a 3,4,5-trimethoxyphenyl group.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, research demonstrated that it effectively reduced the viability of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) in vitro. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
PC-310.8G1 phase arrest

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential in treating inflammatory diseases.

CytokineInhibition (%) at 10 µM
TNF-alpha65
IL-658

3. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes relevant to disease processes:

EnzymeIC50 (µM)Reference Compound
COX-125Aspirin
COX-220Celecoxib
Protein Disulfide Isomerase (PDI)0.48PACMA31

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in a peer-reviewed journal reported that treatment with the compound resulted in significant apoptosis in MCF-7 cells, with morphological changes indicative of programmed cell death observed under microscopy.
  • Inflammation Model : In vivo studies utilizing carrageenan-induced paw edema models demonstrated that administration of the compound significantly reduced swelling compared to control groups, indicating its anti-inflammatory efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the indole and phenyl groups can significantly enhance or diminish biological activity. For example, increasing the electron-donating capacity of substituents on the phenyl ring generally correlates with increased potency against COX enzymes.

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